

Application Note: Quantification of Rosuvastatin in Biological Samples

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Compound of Interest

Compound Name: *rostratin B*

Cat. No.: *B1247105*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of rosuvastatin in biological samples, primarily human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Rosuvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] It is widely prescribed for the treatment of hyperlipidemia to reduce the risk of cardiovascular events.[2] Accurate and reliable quantification of rosuvastatin in biological matrices is crucial for clinical and preclinical research. LC-MS/MS offers high sensitivity and specificity, making it the preferred method for bioanalytical applications.[3]

Experimental Protocols

Materials and Reagents

- Rosuvastatin calcium reference standard (purity ≥98%)
- Rosuvastatin-d6 (internal standard, IS)
- Acetonitrile (HPLC or LC-MS grade)

- Methanol (HPLC or LC-MS grade)
- Formic acid (LC-MS grade)
- Water (deionized or Milli-Q)
- Human plasma (with EDTA as anticoagulant)
- 96-well plates
- Solid Phase Extraction (SPE) cartridges or plates (e.g., Thermo Scientific SOLA)[4]

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II)[5]
- Tandem mass spectrometer (e.g., Sciex QTRAP 5500+ or Thermo Finnigan TSQ quantum)[5][6]
- Analytical column (e.g., Inertsil ODS-3, 4.6 x 100 mm, 3.0 μ m or Accucore RP-MS)[4][7]

Sample Preparation: Solid-Phase Extraction (SPE)

- Spiking: To 100 μ L of plasma sample, add 10 μ L of the internal standard working solution (Rosuvastatin-d6).
- Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the plasma sample onto the SPE plate.
- Washing: Wash the wells with 1 mL of water, followed by 1 mL of 10% methanol in water.
- Elution: Elute the analyte and internal standard with 1 mL of methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 μ L of the mobile phase.
- Injection: Inject a 10 μ L aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

- Column: Accucore RP-MS column[4]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.5 mL/min[7]
- Gradient: Start with 20% B, increase to 80% B over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes. The total run time is approximately 3.5 minutes.[7]

Mass Spectrometry:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Rosuvastatin: m/z 482.3 → 258.2[8]
 - Rosuvastatin-d6 (IS): m/z 488.3 → 264.2 (Note: a d6 IS would have a +6 mass shift)
- Ion Source Temperature: 400°C[8]

Data Presentation

The following tables summarize typical quantitative data for the analysis of rosuvastatin.

Table 1: Calibration Curve Parameters

Parameter	Value
Linearity Range (ng/mL)	0.05 - 50.0[7]
Correlation Coefficient (r^2)	≥ 0.999 [7]
Lower Limit of Quantification (LLOQ) (ng/mL)	0.05[7]

Table 2: Precision and Accuracy Data

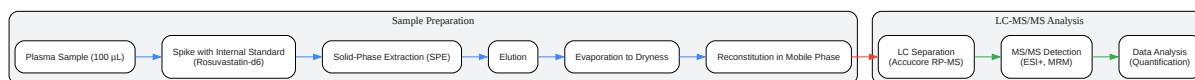
QC Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
0.15 (Low QC)	11.17[7]	11.40[7]	101.37[7]
25 (Mid QC)	1.76[7]	6.55[7]	95.02[7]
40 (High QC)	2.83[7]	7.89[7]	98.50[7]

Table 3: Recovery and Matrix Effect

Analyte	Extraction Recovery (%)	Matrix Effect (%)
Rosuvastatin	91.39[7]	95 - 105
Rosuvastatin-d6 (IS)	99.28[7]	95 - 105

Visualization

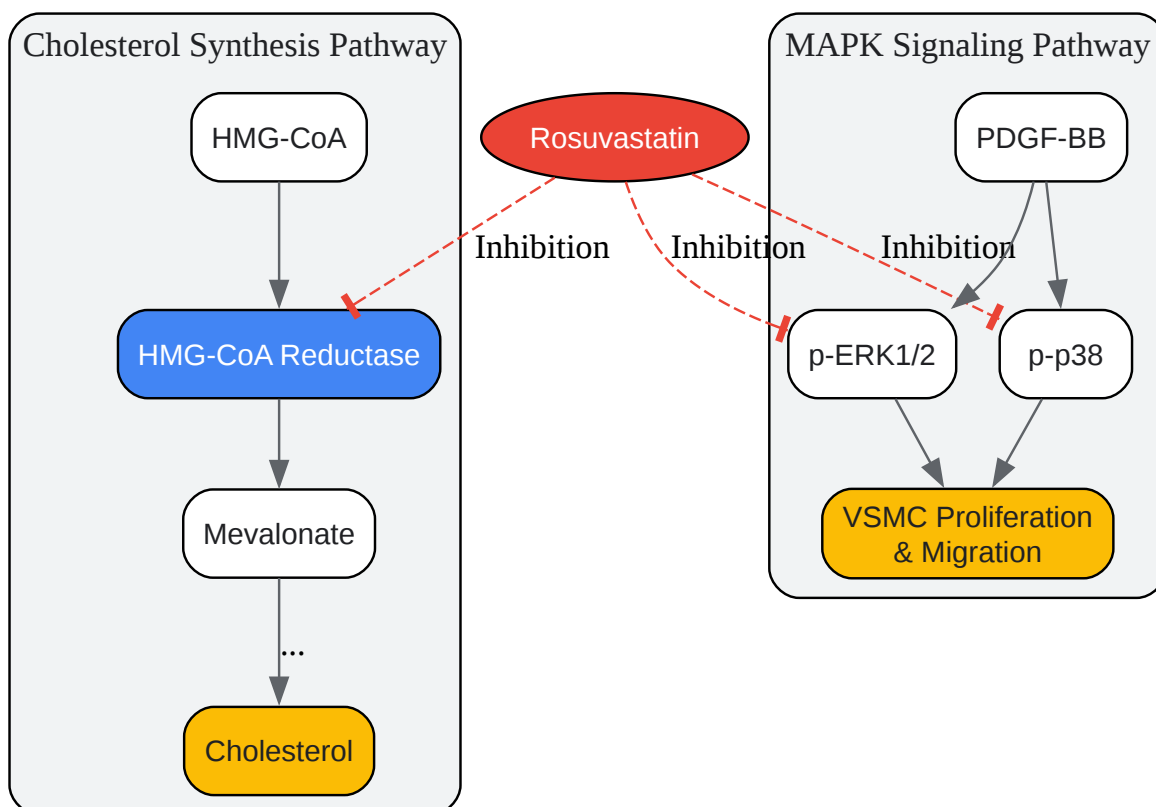
Experimental Workflow



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Caption: Workflow for Rosuvastatin Quantification.

Rosuvastatin Signaling Pathway

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Caption: Rosuvastatin's Mechanism of Action.

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